4-(2-Methoxyphenyl)oxazole
Overview
Description
4-(2-Methoxyphenyl)oxazole is an organic compound characterized by a phenyl group attached to an oxazole ring, which itself is substituted with a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)oxazole typically involves the cyclization of 2-methoxybenzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate oxazolidine, which is then oxidized to form the oxazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of 4-(2-Methoxyphenyl)oxazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: 4-(2-Methoxyphenyl)oxazolidine.
Substitution: Halogenated oxazoles and hydroxylated derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)oxazole has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Methoxyphenyl)oxazole exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) of cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and enzymes involved in cell wall synthesis.
Anticancer Activity: Inhibits key signaling pathways such as PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
2-Phenyloxazole
2-Methoxybenzoxazole
4-Methoxyphenol (Mequinol)
2-Methoxy-4-(2-propenyl)phenol (Eugenol)
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Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWPVFSNULMMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744821 | |
Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126636-29-0 | |
Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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